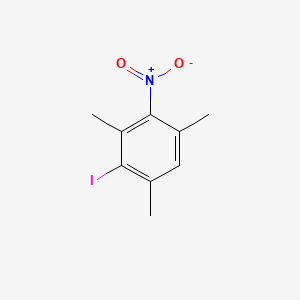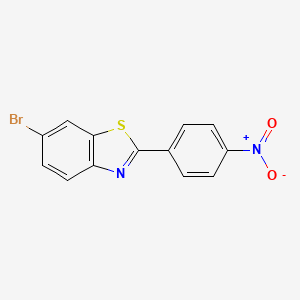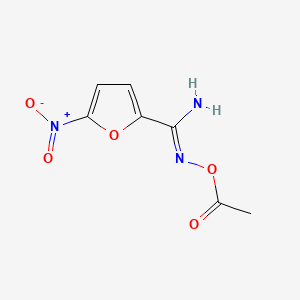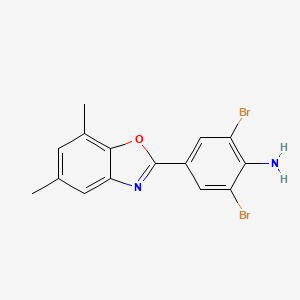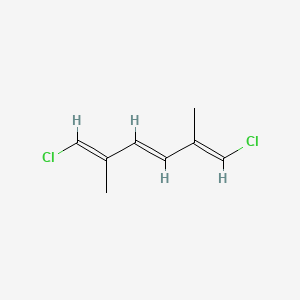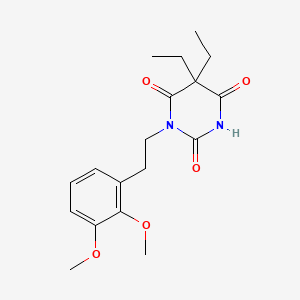
Barbituric acid, 5,5-diethyl-1-(2,3-dimethoxyphenethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5,5-diethyl-1-(2,3-dimethoxyphenethyl)-, is a derivative of barbituric acid. Barbituric acid itself is a pyrimidine heterocyclic compound that forms the core structure of barbiturate drugs. This specific derivative is characterized by the presence of two ethyl groups at the 5-position and a 2,3-dimethoxyphenethyl group at the 1-position. Barbiturates have historically been used as sedatives and hypnotics, although their use has declined due to the development of safer alternatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For 5,5-diethyl-1-(2,3-dimethoxyphenethyl)barbituric acid, the synthetic route may involve the following steps:
Condensation Reaction: Urea reacts with diethyl malonate in the presence of a base such as sodium ethoxide to form 5,5-diethylbarbituric acid.
Alkylation: The 5,5-diethylbarbituric acid is then alkylated with 2,3-dimethoxyphenethyl bromide in the presence of a strong base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for barbituric acid derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Barbituric acid derivatives can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups attached to the barbituric acid core.
Reduction: Reduction reactions can be used to modify the carbonyl groups in the barbituric acid structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the barbituric acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides and aryl halides are common reagents for substitution reactions, typically in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
Barbituric acid, 5,5-diethyl-1-(2,3-dimethoxyphenethyl)-, has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbiturate derivatives and as a reagent in organic synthesis.
Biology: It is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: While not commonly used as a drug, it serves as a model compound for studying the pharmacological properties of barbiturates.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
作用机制
The mechanism of action of barbituric acid derivatives typically involves modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. Barbiturates enhance the effect of GABA, an inhibitory neurotransmitter, by increasing the duration of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The specific molecular targets and pathways involved include the GABA-A receptor and associated ion channels.
相似化合物的比较
Similar Compounds
5,5-diethylbarbituric acid: Lacks the 2,3-dimethoxyphenethyl group, making it less complex.
1,3-dimethylbarbituric acid: Contains methyl groups instead of ethyl groups at the 5-position.
5,5-diallylbarbituric acid: Contains allyl groups at the 5-position instead of ethyl groups.
Uniqueness
The presence of the 2,3-dimethoxyphenethyl group in 5,5-diethyl-1-(2,3-dimethoxyphenethyl)barbituric acid imparts unique chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other barbituric acid derivatives.
属性
CAS 编号 |
66940-77-0 |
|---|---|
分子式 |
C18H24N2O5 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
1-[2-(2,3-dimethoxyphenyl)ethyl]-5,5-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H24N2O5/c1-5-18(6-2)15(21)19-17(23)20(16(18)22)11-10-12-8-7-9-13(24-3)14(12)25-4/h7-9H,5-6,10-11H2,1-4H3,(H,19,21,23) |
InChI 键 |
JZOAOAHNNJCXCR-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCC2=C(C(=CC=C2)OC)OC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


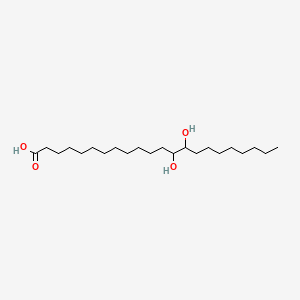

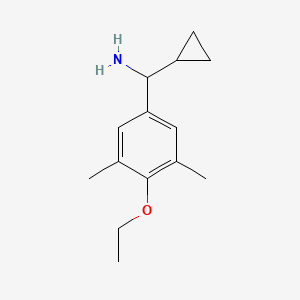

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
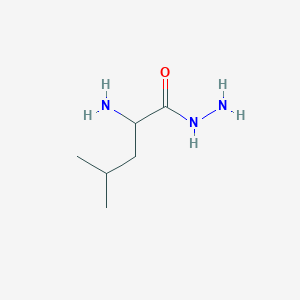
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)

